8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate
Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core substituted with an acetyl group, a methyl group, and a dichlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Esterification: The hydroxyl group at the 7-position of the coumarin is esterified with 3,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The acetyl group is introduced at the 8-position through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex coumarin derivatives.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzoate moiety.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and anticoagulant properties.
- Evaluated for its cytotoxic effects against cancer cell lines.
Industry:
- Utilized in the development of fluorescent dyes and sensors.
- Applied in the formulation of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or coagulation pathways, leading to anti-inflammatory or anticoagulant effects. The dichlorobenzoate moiety can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
Comparison:
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate: Similar structure but with methoxy groups instead of chlorine atoms, which may affect its reactivity and biological activity.
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a single chlorine atom, potentially altering its lipophilicity and interaction with biological targets.
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: The presence of a methoxy group can influence its electronic properties and reactivity compared to the dichlorobenzoate derivative.
The uniqueness of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 3,4-dichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5/c1-9-7-16(23)26-18-12(9)4-6-15(17(18)10(2)22)25-19(24)11-3-5-13(20)14(21)8-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVDZHAETXIHDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.